3-Bromo-2-etoxi-5-metilpiridina

Descripción general

Descripción

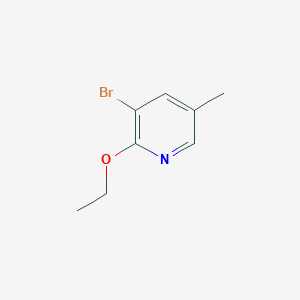

3-Bromo-2-ethoxy-5-methylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Aplicaciones Científicas De Investigación

3-Bromo-2-ethoxy-5-methylpyridine has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylpyridine typically involves the bromination of 2-ethoxy-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-ethoxy-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the pyridine ring.

Addition Reactions: The ethoxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-ethoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would vary based on the context of its use.

Comparación Con Compuestos Similares

2-Bromo-5-methylpyridine: Similar structure but lacks the ethoxy group.

3-Bromo-5-ethoxy-2-methylpyridine: Similar structure but with different substitution patterns.

2-Ethoxy-5-methylpyridine: Lacks the bromine atom.

Uniqueness: 3-Bromo-2-ethoxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine and ethoxy groups allows for versatile chemical transformations and applications in various fields.

Actividad Biológica

3-Bromo-2-ethoxy-5-methylpyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with serotonin receptors and its implications in various therapeutic areas. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

3-Bromo-2-ethoxy-5-methylpyridine is characterized by:

- Bromine atom at the 3rd position

- Ethoxy group at the 2nd position

- Methyl group at the 5th position of the pyridine ring

This unique structure contributes to its interaction with biological targets, particularly in the central nervous system (CNS).

Serotonin Receptor Modulation

The compound has been studied for its effects on serotonin receptors, specifically the 5-HT2 receptor family. Modulation of these receptors is linked to various CNS disorders, including obesity, depression, and schizophrenia. Research indicates that compounds like 3-bromo-2-ethoxy-5-methylpyridine may act as agonists or antagonists at these receptors, influencing serotonin levels and signaling pathways associated with mood regulation and appetite control .

Interaction with Enzymes

Biochemical analyses have shown that 3-bromo-2-ethoxy-5-methylpyridine interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK). This interaction is crucial for regulating inflammatory responses and cellular signaling pathways, which can lead to alterations in gene expression and metabolism .

Anti-inflammatory Effects

The compound's ability to inhibit p38α MAPK suggests potential anti-inflammatory properties. Inhibition of this kinase can reduce inflammatory cytokine production, which is beneficial in treating conditions characterized by excessive inflammation.

Antidepressant Potential

Studies have indicated that compounds targeting the 5-HT2C receptor can exhibit antidepressant-like effects in animal models. The administration of selective agonists has been linked to reduced food intake and body weight, suggesting a role in managing obesity-related depression .

Case Studies and Research Findings

A detailed examination of various studies reveals significant findings regarding the biological activity of 3-bromo-2-ethoxy-5-methylpyridine:

| Study | Findings |

|---|---|

| Nonogaki et al. (1998) | Demonstrated that selective 5-HT2C agonists reduce food intake in rats, highlighting potential applications in obesity management. |

| Vickers et al. (2000) | Found that administration of 5-HT2C receptor agonists led to weight loss and altered metabolic responses in rodent models. |

| BenchChem Analysis | Reported interactions with p38α MAPK, indicating potential for anti-inflammatory applications. |

Propiedades

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWWAXJNZMPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626651 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-82-7 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.